4-(2-Bromoethyl)-3-(trifluoromethyl)-1H-pyrazole
Description
Properties
IUPAC Name |
4-(2-bromoethyl)-5-(trifluoromethyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrF3N2/c7-2-1-4-3-11-12-5(4)6(8,9)10/h3H,1-2H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWFVSKKXWTCIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1CCBr)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)-3-(trifluoromethyl)-1H-pyrazole typically involves the reaction of 3-(trifluoromethyl)-1H-pyrazole with 2-bromoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the substitution of the hydroxyl group with the bromoethyl group. The reaction is conducted under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as controlled temperature and pressure, are crucial to achieving high-quality product. The final compound is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromoethyl)-3-(trifluoromethyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azidoethyl, thiocyanatoethyl, and aminoethyl derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The major product is 4-(2-Ethyl)-3-(trifluoromethyl)-1H-pyrazole.
Scientific Research Applications
4-(2-Bromoethyl)-3-(trifluoromethyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2-Bromoethyl)-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological membranes or proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The structural uniqueness of 4-(2-Bromoethyl)-3-(trifluoromethyl)-1H-pyrazole lies in its substituents. Below is a comparative analysis with key analogs:
<sup>a</sup> Calculated using XlogP3-AA.
<sup>b</sup> Estimated based on structural analogs.
Key Observations :
- Difluoromethoxy or aryl substituents (e.g., 4-Cl-phenyl) further modulate electronic properties and biological targeting .
Antimicrobial and Antiparasitic Activity
- 3-(Trifluoromethyl)-1H-pyrazole derivatives exhibit dual antimalarial and anti-leishmanial activity, with IC50 values as low as 0.079 µg/mL .
- 4-(Bromomethyl) analogs show herbicidal activity by inhibiting plant acetyl-CoA carboxylase .
Enzyme Inhibition
Stability and Reactivity
Biological Activity
4-(2-Bromoethyl)-3-(trifluoromethyl)-1H-pyrazole is a halogenated pyrazole derivative notable for its unique structural features, including a bromine atom and a trifluoromethyl group. These attributes enhance its lipophilicity and metabolic stability, making it a compound of interest in medicinal chemistry. This article explores the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.
- Molecular Formula : C₅H₅BrF₃N₂
- Molecular Weight : Approximately 229.00 g/mol
- Structural Features :
- Trifluoromethyl group enhances interaction with biological targets.
- Bromine atom may participate in halogen bonding, influencing protein interactions.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. The presence of the trifluoromethyl group is believed to enhance the interaction with microbial targets, potentially leading to increased efficacy against various pathogens. In vitro studies have demonstrated that compounds similar to this compound show promising activity against bacteria and fungi, suggesting its potential as an antimicrobial agent .
Anticancer Properties
This compound has been investigated for its anticancer effects. Studies have shown that pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, compounds with similar structures have been reported to inhibit topoisomerase II activity, leading to cell cycle arrest and apoptosis in cancer cell lines .
Table 1: Summary of Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MGC-803 | 0.26 | Topoisomerase II inhibition |
| Compound B | HeLa | 0.50 | Apoptosis induction via caspase activation |
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been well-documented. The trifluoromethyl group may enhance the compound's ability to modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases. Studies have shown that certain pyrazole compounds can inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic effects .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications on the pyrazole ring. Research has indicated that specific substitutions can enhance or diminish activity against various biological targets:
- Trifluoromethyl Group : Increases lipophilicity and metabolic stability.
- Bromine Substitution : May enhance binding affinity through halogen bonding.
Table 2: SAR Analysis of Pyrazole Derivatives
| Modification | Effect on Activity |
|---|---|
| Trifluoromethyl | Increased potency |
| Bromine | Enhanced binding affinity |
| Additional alkyl groups | Variable effects depending on size and position |
Case Studies
Several case studies highlight the effectiveness of pyrazole derivatives, including those structurally related to this compound:
-
Study on Anticancer Activity :
A study demonstrated that a related pyrazole derivative exhibited significant cytotoxicity against breast cancer cell lines (MDA-MB-231), with an IC50 value below 0.30 µM. The mechanism was linked to caspase-mediated apoptosis . -
Antimicrobial Screening :
In another investigation, a series of pyrazole derivatives were screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. Compounds with trifluoromethyl substitutions showed enhanced activity compared to their non-fluorinated counterparts .
Q & A
Q. What are the optimized synthetic routes for 4-(2-Bromoethyl)-3-(trifluoromethyl)-1H-pyrazole, and how do reaction variables influence yield?
Methodological Answer: Synthesis typically involves multi-step protocols, with critical variables including temperature, solvent polarity, and reagent stoichiometry. For example, bromoethylation of a pyrazole precursor may require controlled alkylation using bromoethyl halides in anhydrous solvents (e.g., THF or DMF) under inert atmospheres . Evidence from analogous compounds (e.g., 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole) shows yields ranging from 50–80% depending on reaction time (12–24 hours) and catalyst selection (e.g., Cu(I) salts for click chemistry) . Design of Experiments (DoE) is recommended to optimize conditions and minimize side products like dehalogenated byproducts.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm regiochemistry of the bromoethyl and trifluoromethyl groups. For instance, the trifluoromethyl group exhibits a distinct F NMR signal near -60 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 273.0) and isotopic patterns for bromine .
- X-ray Diffraction: Single-crystal X-ray analysis resolves bond lengths (e.g., C-Br ≈ 1.93 Å) and torsional angles, critical for understanding steric effects .
Advanced Research Questions
Q. How do electronic and steric effects of the bromoethyl and trifluoromethyl groups influence reactivity in cross-coupling reactions?
Methodological Answer: The electron-withdrawing trifluoromethyl group enhances electrophilicity at the pyrazole C4 position, facilitating Suzuki-Miyaura couplings with aryl boronic acids. In contrast, the bromoethyl chain may sterically hinder nucleophilic substitutions unless bulky ligands (e.g., XPhos) are used to stabilize transition states . Kinetic studies using DFT calculations can model activation barriers for competing pathways (e.g., SN2 vs. radical mechanisms) .
Q. How can researchers resolve contradictions in reported synthetic yields for analogous pyrazole derivatives?
Methodological Answer: Discrepancies in yields (e.g., 50% vs. 80% for triazole-pyrazole hybrids) often arise from solvent purity or trace moisture. Systematic replication under controlled conditions (e.g., glovebox for air-sensitive steps) and advanced analytics (e.g., HPLC purity checks) are essential . Meta-analyses of published protocols (Table 1) help identify critical variables:
| Study | Solvent | Catalyst | Yield | Reference |
|---|---|---|---|---|
| A | THF/HO | CuSO | 61% | |
| B | DMF | Pd(PPh) | 78% |
Q. What computational strategies predict the biological activity of this compound, particularly in oncology?
Methodological Answer: 2D-QSAR models correlate substituent descriptors (e.g., Hammett σ for trifluoromethyl) with cytotoxicity. For example, pyrazole derivatives with logP > 2.5 show enhanced membrane permeability in cancer cell lines (PC-3, MDA-MB-231) . Molecular docking against targets like EGFR or COX-2 can prioritize in vitro testing.
Q. How does the crystal structure inform intermolecular interactions in solid-state applications?
Methodological Answer: X-ray data reveal π-π stacking between pyrazole rings (3.5–4.0 Å spacing) and halogen bonding (C-Br···N ≈ 3.2 Å), which stabilize crystal lattices . These interactions guide co-crystal engineering for enhanced solubility or stability in formulation studies.
Data Contradiction Analysis
Case Study: Conflicting reports on bromoethyl group stability under basic conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
